

Codon usage optimization to increase brazzein expression in *Lactococcus lactis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brazzein*

Cat. No.: *B1577979*

[Get Quote](#)

Technical Support Center: Brazzein Expression in *Lactococcus lactis*

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of the sweet protein **brazzein** in *Lactococcus lactis*.

Troubleshooting Guides

This section addresses common issues encountered during the expression of **brazzein** in *L. lactis*, with a focus on problems related to codon usage optimization.

Issue 1: Low or No **Brazzein** Expression After Cloning

Possible Cause	Suggested Solution
Incorrect Plasmid/Strain Combination	The choice of expression vector and <i>L. lactis</i> strain is critical. The combination of <i>L. lactis</i> NZ9000 with the plasmid pNZ8148 has been shown to increase brazzein expression by over 800-fold compared to other combinations. [1]
Suboptimal Nisin Induction	The concentration of the inducer, nisin, and the optical density (OD) of the culture at the time of induction are key parameters. Optimal conditions have been reported as induction with 40 ng/mL of nisin at an OD ₆₀₀ of 3.0. [2]
Inefficient Translation Initiation	Ensure that the brazzein gene is cloned in the correct reading frame, immediately following the ATG start codon in the expression vector (e.g., pNZ8148).
Plasmid Instability	Propagate plasmids like pNZ8148 in a suitable <i>E. coli</i> strain (e.g., MC1061) before transformation into <i>L. lactis</i> . Confirm plasmid integrity via restriction digest or sequencing after extraction.
Poor Culture Conditions	Use of M-17 medium with 2.5% glucose and maintaining anaerobic conditions at a pH of 5.9 have been shown to significantly improve brazzein yield. [2]

Issue 2: Decreased **Brazzein** Expression After Codon Optimization

A surprising finding in the literature is that codon optimization of the **brazzein** gene for *L. lactis* can lead to a decrease in protein expression.[\[3\]](#)[\[4\]](#) This is a critical troubleshooting consideration.

Possible Cause	Suggested Solution
Disruption of mRNA Secondary Structure	Altering the codon sequence can inadvertently introduce or remove mRNA secondary structures that are important for translation efficiency. Consider analyzing the predicted mRNA folding of both the native and optimized sequences.
Imbalance in tRNA Pools	While codon optimization aims to match the host's tRNA availability, it is possible that this leads to a depletion of certain tRNAs, stalling translation.
"Codon Ramp" Disruption	The 5' end of a coding sequence often contains rarer codons, which can slow down initial translation and prevent ribosome "traffic jams." Over-optimization might remove this beneficial "ramp."
Focus on Other Optimization Strategies	Given the negative results with codon optimization for brazzein, focus on optimizing fermentation conditions (pH, induction time, nisin concentration) and the expression system (plasmid/strain combination), which have been proven to dramatically increase yields. [1] [2]

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and why is it typically optimized?

A1: Codon usage bias refers to the phenomenon where some codons are used more frequently than others to encode the same amino acid. Organisms often have a preferred set of codons for highly expressed genes that corresponds to the abundance of their tRNA molecules. Codon optimization involves modifying the DNA sequence of a foreign gene to match the codon preferences of the expression host, with the goal of increasing translation efficiency and protein yield.

Q2: Why did codon optimization fail to increase, and instead decrease, **brazzein** expression in *Lactococcus lactis*?

A2: The precise reasons for the decreased **brazzein** expression after codon optimization in *L. lactis* are not fully elucidated but are a key finding in the field.[\[3\]](#)[\[4\]](#) Potential explanations include the disruption of beneficial mRNA secondary structures, the creation of a suboptimal "codon ramp" at the beginning of the gene, or an unforeseen imbalance in the cellular tRNA pools. This highlights that codon optimization is not always a guaranteed strategy for improving heterologous protein expression and its effects can be protein-specific.

Q3: What is the nisin-controlled expression (NICE) system and how does it work in *L. lactis*?

A3: The NICE system is a tightly regulated gene expression system in *L. lactis*. It relies on the food-grade inducer nisin. The system consists of the *nisR* and *nisK* genes, which encode a two-component regulatory system. In the presence of nisin, the NisK sensor protein autophosphorylates and then transfers the phosphate group to the NisR response regulator. Phosphorylated NisR then activates transcription from the *nisA* promoter, under which the gene of interest (e.g., **brazzein**) is cloned.

Q4: What are the key parameters to optimize for the NICE system for **brazzein** expression?

A4: Based on published research, the following parameters are critical for maximizing **brazzein** expression using the NICE system:

- Strain and Plasmid: Using *L. lactis* NZ9000 with the pNZ8148 vector is highly recommended.
[\[1\]](#)
- Inducer Concentration: An optimal nisin concentration of 40 ng/mL has been reported.[\[2\]](#)
- Induction Time: Inducing the culture at a mid-to-late exponential growth phase (OD600 of 3.0) is effective.[\[2\]](#)
- Culture Medium and pH: M-17 medium supplemented with 2.5% glucose, with the pH maintained at 5.9, provides a good environment for expression.[\[2\]](#)

Quantitative Data Summary

The following table summarizes the impact of different optimization strategies on the yield of soluble **brazzein** in *Lactococcus lactis*.

Expression Strategy	Yield of Soluble Brazzein (mg/L)	Fold Increase	Reference
Initial Expression (Non-optimized conditions)	Detectable only by Western Blot	-	[4]
Codon Optimization for <i>L. lactis</i>	Decreased expression (not quantifiable)	< 0	[3][4]
Optimization of Fermentation Conditions	Not specified, but a 17-fold increase from baseline was reported.	~17	[2]
Optimized Plasmid/Strain Combination (<i>L. lactis</i> NZ9000 / pNZ8148)	1.65	> 800	[1]

Experimental Protocols

1. Gene Synthesis and Cloning into pNZ8148

This protocol describes the general steps for synthesizing the **brazzein** gene and cloning it into the NICE expression vector pNZ8148.

- Gene Design: Design the **brazzein** gene sequence. It is recommended to use the native codon usage initially. Add an Ncol restriction site at the 5' end and another suitable restriction site (e.g., XbaI) at the 3' end. Ensure the gene is in-frame with the ATG start codon within the Ncol site of pNZ8148.
- Gene Synthesis: Outsource the chemical synthesis of the designed gene. The synthesized gene is typically delivered within a cloning vector.

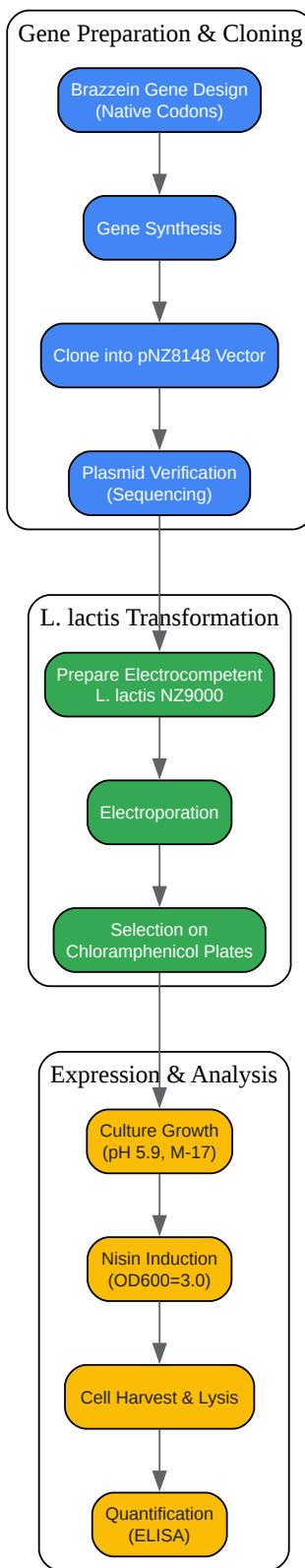
- Restriction Digest: Digest both the vector containing the synthesized **brazzein** gene and the pNZ8148 expression vector with Ncol and XbaI (or the other chosen 3' enzyme).
- Ligation: Ligate the digested **brazzein** gene insert into the digested pNZ8148 vector using T4 DNA ligase.
- Transformation into *E. coli*: Transform the ligation mixture into a suitable *E. coli* strain (e.g., MC1061) for plasmid propagation. Select for transformants on LB agar plates containing chloramphenicol (10 µg/mL).
- Plasmid Verification: Isolate the pNZ8148-**brazzein** plasmid from *E. coli* and verify the correct insertion by restriction digest and Sanger sequencing.

2. Transformation of *Lactococcus lactis* NZ9000

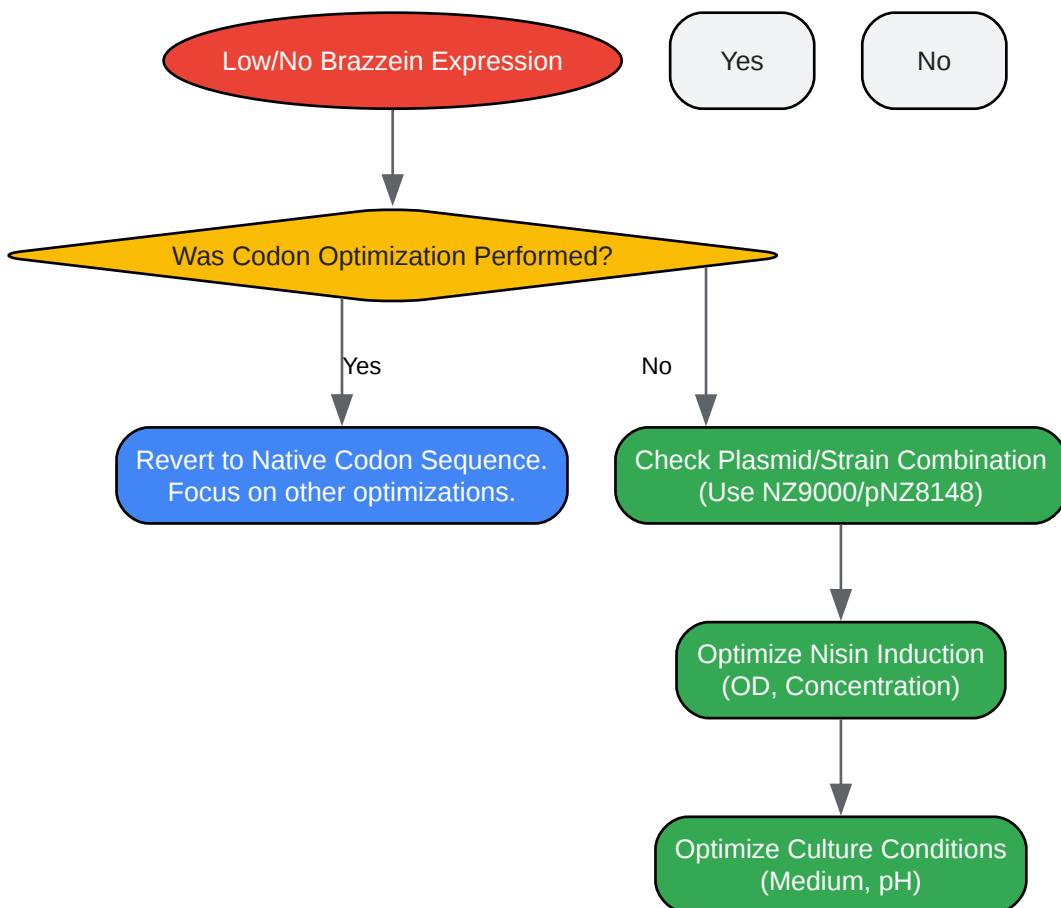
This protocol outlines the electroporation of the pNZ8148-**brazzein** plasmid into *L. lactis* NZ9000.

- Preparation of Electrocompetent Cells:
 - Inoculate *L. lactis* NZ9000 in M-17 broth supplemented with 0.5% glucose and 2% glycine.
 - Grow overnight at 30°C to an OD₆₀₀ of approximately 0.7.
 - Harvest the cells by centrifugation and wash them twice with an ice-cold wash buffer (e.g., 0.5 M sucrose, 10% glycerol).
 - Resuspend the cell pellet in a small volume of the same wash buffer to create a dense cell suspension.
- Electroporation:
 - Mix 100-200 ng of the purified pNZ8148-**brazzein** plasmid with 40 µL of the electrocompetent *L. lactis* cells.
 - Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
 - Deliver an electrical pulse (e.g., 2.0 kV, 25 µF, 200 Ω).

- Immediately add 1 mL of M-17 broth with 0.5% glucose and incubate at 30°C for 1-2 hours for recovery.
- Plating and Selection:
 - Plate the transformed cells on M-17 agar plates containing 0.5% glucose and chloramphenicol (5-10 µg/mL).
 - Incubate the plates anaerobically at 30°C for 48 hours.


3. **Brazzein** Expression and Quantification (ELISA)

This protocol details the induction of **brazzein** expression and its subsequent quantification.


- Induction of Expression:
 - Inoculate a single colony of *L. lactis* NZ9000 containing pNZ8148-**brazzein** into M-17 broth with 2.5% glucose and chloramphenicol.
 - Grow the culture at 30°C under anaerobic conditions, maintaining a pH of 5.9.
 - When the culture reaches an OD600 of 3.0, add nisin to a final concentration of 40 ng/mL.
 - Continue incubation for 3-4 hours.
- Sample Preparation:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme) and incubate to break down the cell wall.
 - Mechanically lyse the cells (e.g., sonication or bead beating) on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein fraction.
- Quantification by ELISA:

- Coat a 96-well His-tag binding plate (e.g., Ni-NTA plate) with the soluble protein extracts overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
- Add a primary antibody against **brazzein** and incubate for 1-2 hours.
- Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
- Wash the plate and add a TMB substrate.
- Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
- Calculate the **brazzein** concentration based on a standard curve generated with purified **brazzein** protein.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **brazzein** expression in *L. lactis*.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for low **brazzein** expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Expression of the sweet-tasting plant protein brazzein in Escherichia coli and Lactococcus lactis: a path toward sweet lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Codon usage optimization to increase brazzein expression in *Lactococcus lactis*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577979#codon-usage-optimization-to-increase-brazzein-expression-in-lactococcus-lactis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com